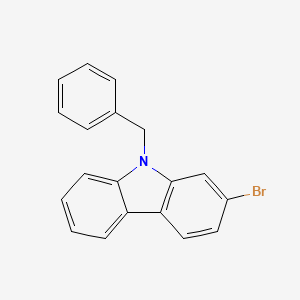

9-benzyl-2-bromo-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

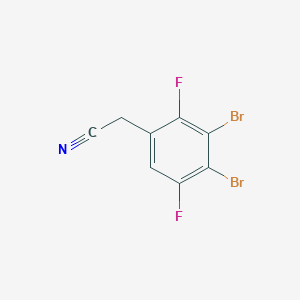

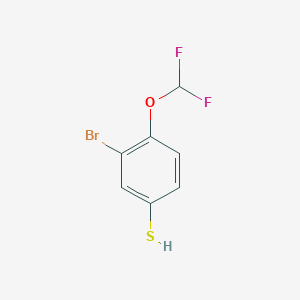

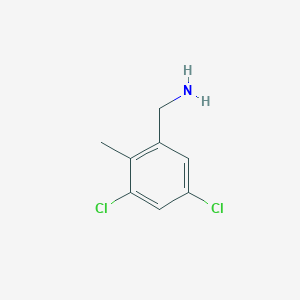

9-Benzyl-2-bromo-9H-carbazole is a chemical compound with the molecular formula C19H14BrN . It is used as a reactant for the preparation of OLED screens and electronic devices .

Synthesis Analysis

The synthesis of 9-benzyl-2-bromo-9H-carbazole and similar carbazole derivatives has been a topic of interest in the field of organic chemistry . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .Molecular Structure Analysis

The molecular structure of 9-benzyl-2-bromo-9H-carbazole is characterized by a carbazole ring system that is essentially planar . The dihedral angle formed between the carbazole unit and the benzene ring is 92.9 (2) Å .Chemical Reactions Analysis

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

9-Benzyl-2-bromo-9H-carbazole is an off-white powder . It has good chemical and environmental stability .Applications De Recherche Scientifique

Synthesis and Spectroscopy 9-Benzyl-2-bromo-9H-carbazole is a significant compound in synthetic chemistry, particularly in the preparation of bromocarbazole derivatives. The synthesis involves N-bromosuccinimide or a combination of N-bromosuccinimide and silica gel, showcasing its utility in generating a variety of N-substituted and C-substituted carbazoles. Spectroscopic analysis, including UV-absorption, fluorescence, and phosphorescence emission spectra, further elucidates the electronic structure and photophysical properties of these derivatives. Such studies are crucial for understanding the effects of bromination on carbazole compounds and their potential applications in materials science and photonics (Ponce et al., 2006).

Crystal Structure and Luminescence Research on 9-benzyl-2-bromo-9H-carbazole also extends to its crystallography and luminescence properties. The compound's crystal structure has been analyzed to understand its molecular geometry and intermolecular interactions. Such structural analyses contribute to the field of solid-state chemistry, informing the design of materials with desired optical and electronic characteristics. Additionally, studies on derivatives of 9-benzyl-2-bromo-9H-carbazole have explored their luminescence properties, which are valuable for developing new photoluminescent materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Huang & Wang, 2009).

Polymer Science In polymer science, 9-benzyl-2-bromo-9H-carbazole plays a role in the synthesis of novel polymers. For example, its incorporation into polymeric chains can enhance the thermal stability and electrochromic properties of the resulting materials. These attributes are critical for the development of high-performance polymers for use in electronic devices, energy storage, and conversion technologies. The ability to fine-tune the electronic properties of polymers through the inclusion of carbazole derivatives opens up new possibilities in materials science and engineering (Zhang et al., 2008).

Safety And Hazards

Orientations Futures

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are being studied for their potential in various applications such as biosensors, corrosion inhibition, supercapacitor, battery, fuel cell, solar cell, electropolymerization, light emitting diodes, and OLEDs . Their intriguing properties make them advantageous for future research and development .

Propriétés

IUPAC Name |

9-benzyl-2-bromocarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHNUHBRWXASFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-2-bromo-9H-carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)

![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)